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Introduction
Cedazuridine is a novel cytidine deaminase (CDA) inhibitor developed to enhance the oral

bioavailability of hypomethylating agents (HMAs) such as azacitidine and decitabine.[1][2]

HMAs are a cornerstone in the treatment of myeloid malignancies, including myelodysplastic

syndromes (MDS) and acute myeloid leukemia (AML).[1][3] However, their clinical use has

traditionally been limited to parenteral (intravenous or subcutaneous) administration due to

rapid degradation by the enzyme cytidine deaminase, which is highly abundant in the gut and

liver.[3][4]

By inhibiting CDA, cedazuridine prevents the first-pass metabolism of orally administered

HMAs, allowing them to achieve systemic exposures comparable to their intravenous or

subcutaneous counterparts.[2][4] This innovation offers a significant advantage for patients by

reducing the burden of daily injections or infusions.[5] This document provides detailed

application notes and protocols based on clinical research of cedazuridine in combination with

azacitidine and the closely related, well-studied agent, decitabine.
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Cedazuridine is co-administered with a cytidine analog HMA (e.g., azacitidine or decitabine).

In the gastrointestinal tract and liver, cedazuridine inhibits CDA, preventing the breakdown of

the HMA. This allows the HMA to be absorbed into the systemic circulation and reach target

cancer cells. Inside the cell, the HMA is phosphorylated into its active triphosphate form. This

active form incorporates into DNA and inhibits DNA methyltransferases (DNMTs).[1] The

inhibition of DNMTs leads to DNA hypomethylation, which can reactivate tumor suppressor

genes, induce cellular differentiation, and trigger apoptosis (programmed cell death) in

malignant cells.[1]
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Mechanism of Action of Oral HMA with Cedazuridine.
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Section 1: Cedazuridine in Combination with
Azacitidine (ASTX030)
The combination of oral azacitidine and cedazuridine, designated ASTX030, is currently under

investigation in a multi-phase clinical trial (NCT04256317) for patients with MDS, Chronic

Myelomonocytic Leukemia (CMML), and AML.[5][6][7] The primary goal is to establish an oral

formulation that is pharmacokinetically equivalent to subcutaneous (SC) azacitidine.[5]

Data Presentation
Table 1: Pharmacokinetic (PK) Data for Oral Azacitidine/Cedazuridine (ASTX030) vs.

Subcutaneous (SC) Azacitidine

Parameter Value / Finding Source

Primary PK Endpoint

Achieve oral Azacitidine
PK Area Under the Curve
(AUC) equivalence vs. SC
Azacitidine (75 mg/m²).

[5]

Cedazuridine Dose Effect

A 20 mg dose of Cedazuridine

resulted in sufficient CDA

inhibition, leading to ~100%

bioavailability for oral

Azacitidine.

[5][8]

Dose Expansion Doses

136/20 mg and 144/20 mg

(Azacitidine/Cedazuridine)

were investigated. The 144/20

mg dose slightly exceeded the

target AUC range, while

136/20 mg was at the lower

end.

[8]

| Recommended Phase 2 Dose (RP2D) | 140 mg Azacitidine with 20 mg Cedazuridine was

selected as the RP2D. |[8][9] |

Table 2: Preliminary Efficacy of Oral Azacitidine/Cedazuridine (ASTX030) in MDS/CMML/MPN
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Parameter Value Source

Overall Response Rate

(ORR)
~56% across all cohorts. [9]

Complete Response (CR)
24% (in cohorts with AUC

comparable to SC AZA).
[8]

Marrow Complete Response

(mCR)

24% (in cohorts with AUC

comparable to SC AZA).
[8]

Median Overall Survival (OS)

29.5 months (in cohorts with

AUC comparable to SC AZA,

median follow-up 36.2

months).

[8]

| Pharmacodynamic Effect | LINE-1 demethylation patterns were comparable to those reported

for SC Azacitidine. |[5][8] |

Table 3: Safety Profile of Oral Azacitidine/Cedazuridine (ASTX030) (Phase 1)

Adverse Event (AE) Finding Source

Grade ≥3 AEs (any cause) 84% of patients. [8]

Most Common Grade ≥3 AEs

Leukopenia (27%),

Neutropenia (26%),

Thrombocytopenia (23%).

[8]

Gastrointestinal Toxicity

Similar to SC Azacitidine (e.g.,

Nausea: 70% with ASTX030

vs 71% with SC AZA).

[5]

Dose-Limiting Toxicities (DLTs)
One DLT of prolonged Grade 4

neutropenia was observed.
[8]

| Discontinuation due to AE | 5% of patients. |[8] |
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Section 2: Cedazuridine in Combination with
Decitabine (ASTX727 / INQOVI®)
The fixed-dose combination of decitabine (35 mg) and cedazuridine (100 mg), known as

ASTX727 or INQOVI®, is FDA-approved for the treatment of adults with MDS and CMML.[1]

[10] Its approval was based on pivotal trials demonstrating pharmacokinetic equivalence,

similar safety, and comparable efficacy to intravenous (IV) decitabine.[10][11]

Data Presentation
Table 4: Pharmacokinetic Equivalence from the ASCERTAIN Phase 3 Trial (Oral ASTX727 vs.

IV Decitabine)

Parameter Value Source

Primary Endpoint

Total 5-day decitabine
exposure (AUC)
equivalence.

[11][12]

Oral/IV AUC Ratio
98.93% (90% CI: 92.66% -

105.60%).
[11][12]

| Conclusion | The oral combination was determined to be pharmacologically and

pharmacodynamically equivalent to IV decitabine. |[12] |

Table 5: Efficacy from the ASCERTAIN Phase 3 Trial in MDS/CMML
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Parameter Value Source

Overall Response Rate

(ORR)
62% [11]

Complete Response (CR) Rate 21% [10]

Median Duration of CR 7.5 months [10]

Transfusion Independence

53% of previously dependent

patients became transfusion-

independent for at least 56

days.

[10]

| Median Overall Survival (mOS) | 31.7 months |[11] |

Table 6: Safety Profile from the ASCERTAIN Phase 3 Trial

Adverse Event (AE) Finding Source

Overall Profile

The safety profiles of oral
ASTX727 and IV decitabine
were similar.

[11][12]

Most Frequent Grade ≥3 AEs

Thrombocytopenia (61%),

Neutropenia (57%), Anemia

(50%).

[12]

| Treatment-Related Deaths | 2 with oral therapy (sepsis, pneumonia); 3 with IV therapy (septic

shock, pneumonia). |[12] |

Experimental Protocols
Protocol: Phase 1/2/3 Study of Oral
Azacitidine/Cedazuridine (ASTX030-01)
This multi-phase study was designed to efficiently move from dose-finding to a pivotal

comparison.[7][13][14]
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Phase 1 (Dose Escalation & Expansion):

Objective: To determine the recommended phase 2 dose (RP2D) of ASTX030 that

achieves PK AUC equivalence to SC azacitidine.[8]

Design: Open-label, dose-escalation cohorts. Doses of oral azacitidine (ranging from 60-

144 mg) and cedazuridine (ranging from 20-100 mg) were evaluated.[5][8]

Patient Population: Adults with confirmed MDS, CMML, or other MDS/MPN overlap

syndromes who are candidates for single-agent azacitidine.[5][8]

Treatment Schedule: In Cycle 1, patients received oral azacitidine alone on Day -3,

followed by a standard dose of SC azacitidine (75 mg/m²) on Day 1. Subsequently, the

oral ASTX030 combination was given for 7 days. From Cycle 2 onwards, patients received

oral ASTX030 on Days 1-7 of each 28-day cycle.[5]

Primary Endpoint: Pharmacokinetic equivalence (AUC) of oral vs. SC azacitidine.[5]

Phase 2/3 (Randomized Crossover):

Objective: To compare oral ASTX030 to SC azacitidine.[6]

Design: Randomized, open-label, crossover study. Patients are randomized to receive

either oral ASTX030 or SC azacitidine in the first cycle, then cross over to the other

formulation in the second cycle. From Cycle 3, all patients receive oral ASTX030.[6]

Protocol: ASCERTAIN Phase 3 Trial of Oral
Decitabine/Cedazuridine (ASTX727)
This was a registrational trial designed to demonstrate PK equivalence.[12][15]

Objective: To compare the total 5-day decitabine exposure (AUC) of oral ASTX727 with IV

decitabine.[12]

Design: A multicenter, randomized, open-label, two-period crossover study.[4][12]

Patient Population: Adults with intermediate and high-risk MDS or CMML.[10][12]
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Treatment Protocol:

Patients were randomized 1:1 into two sequences for the first two 28-day cycles.

Sequence A: Received oral ASTX727 (35 mg decitabine/100 mg cedazuridine) once daily

for Days 1-5 of Cycle 1, followed by IV decitabine (20 mg/m²) as a 1-hour infusion for Days

1-5 of Cycle 2.[12][15]

Sequence B: Received IV decitabine in Cycle 1, followed by oral ASTX727 in Cycle 2.[12]

[15]

Subsequent Cycles: From Cycle 3 onwards, all patients received open-label oral ASTX727

until disease progression or unacceptable toxicity.[10]

Primary Endpoint: The ratio of the 5-day cumulative decitabine AUC for oral ASTX727

compared to IV decitabine.[12]

Secondary Endpoints: Safety, overall response rate, duration of response, and transfusion

independence.[16]
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Patient Screening & Randomization

Treatment Sequence A Treatment Sequence B

Patient Screening
(MDS/CMML Diagnosis,

Eligibility Criteria)

Randomization (1:1)
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Sequence A

Cycle 1 (28 days)
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Cycle 2 (28 days)
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Days 1-5
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Randomized Crossover Trial Workflow (e.g., ASCERTAIN).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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